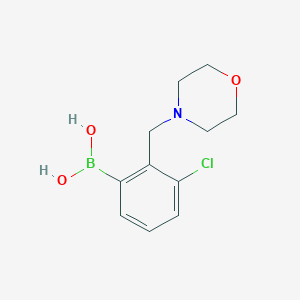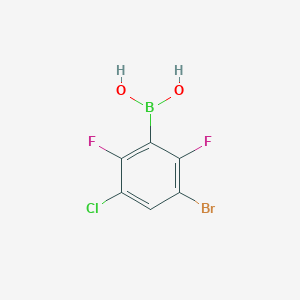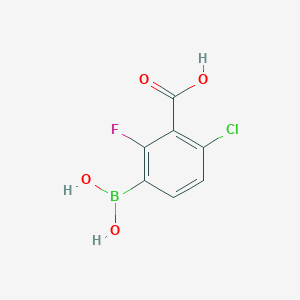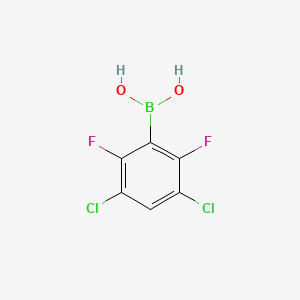
3,5-Dichloro-2,6-difluorophenylboronic acid
Vue d'ensemble
Description
3,5-Dichloro-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 1451393-11-5 . It has a molecular weight of 226.8 . It is used as an intermediate for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in the synthesis of various pharmaceutical compounds including inhibitors .Molecular Structure Analysis
The IUPAC name for this compound is (3,5-dichloro-2,6-difluorophenyl)boronic acid . The InChI code for this compound is 1S/C6H3BCl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura cross-coupling reactions . It is also used in the synthesis of various pharmaceutical compounds including inhibitors .Physical And Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C . The physical form of this compound is solid .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of Honokiol Analogs
3,5-Dichloro-2,6-difluorophenylboronic acid is used in the synthesis of honokiol analogs . Honokiol is a natural product with various biological activities, including anti-inflammatory, anti-thrombotic, and anti-tumor effects .
Homo-Coupling Reactions
This compound is also involved in homo-coupling reactions . In these reactions, two identical molecules are joined together, which can be useful in the synthesis of complex organic molecules .
Enantioselective Borane Reduction of Trifluoroacetophenone
It is used in the enantioselective borane reduction of trifluoroacetophenone . This reaction is a type of reduction process that selectively produces one enantiomer of a chiral molecule .
Intermediate for Pharmaceutical Compounds
3,5-Dichloro-2,6-difluorophenylboronic acid serves as an intermediate for the synthesis of various pharmaceutical compounds . It can be used to produce inhibitors, which are substances that can slow down or stop a chemical reaction .
Facilitating Transport of Ribonucleosides
This compound has been found to facilitate the transport of various ribonucleosides in and out of liposomes . Liposomes are artificial cells, and this property can be useful in drug delivery systems .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3,5-Dichloro-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can facilitate the synthesis of various pharmaceutical compounds, including inhibitors , and the transport of various ribonucleosides in and out of liposomes .
Action Environment
The action of 3,5-Dichloro-2,6-difluorophenylboronic acid is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also makes it environmentally benign . .
Propriétés
IUPAC Name |
(3,5-dichloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWBTHQVEUONHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Cl)Cl)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-difluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





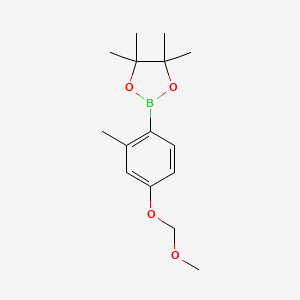
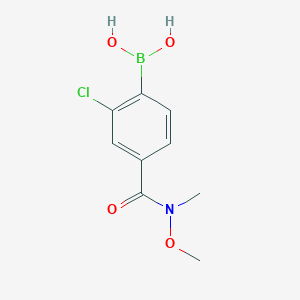
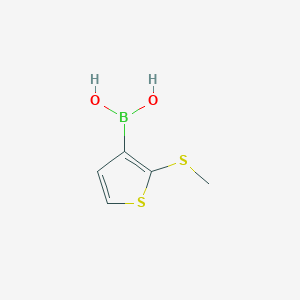

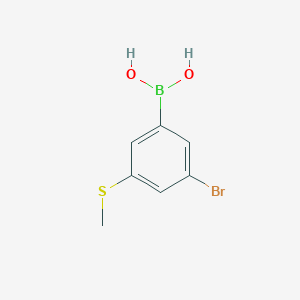
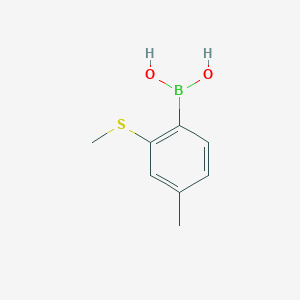
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

